molecular formula C14H9BrN2O B5778856 5-(3-bromophenyl)-3-phenyl-1,2,4-oxadiazole

5-(3-bromophenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B5778856
M. Wt: 301.14 g/mol
InChI Key: WBNZXTIQUDCKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromophenyl)-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. This compound is also known as BPO, and it is a member of the oxadiazole family, which is a class of heterocyclic compounds known for their diverse biological and pharmacological activities.

Mechanism of Action

The mechanism of action of BPO is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival and proliferation. BPO has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
BPO has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. BPO has also been shown to have good bioavailability and pharmacokinetic properties, making it a suitable candidate for drug delivery applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPO in lab experiments is its high purity and yield, which makes it easy to obtain and work with. BPO is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using BPO is its cost, as it is a relatively expensive compound compared to other organic compounds.

Future Directions

There are several future directions for research on BPO, including the development of new synthetic methods for BPO and its derivatives, the investigation of its potential as a photosensitizer for photodynamic therapy, and the development of BPO-based materials for various electronic applications. Further studies are also needed to elucidate the mechanism of action of BPO and its potential as a therapeutic agent for cancer treatment.

Scientific Research Applications

BPO has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, BPO has shown promising activity against various cancer cell lines, including breast, lung, and colon cancer. BPO has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate photosensitizing agents to kill cancer cells.
In material science, BPO has been used as a building block for the synthesis of various organic materials, including polymers, liquid crystals, and OLEDs. BPO-based materials have shown excellent thermal stability, high charge mobility, and good photophysical properties, making them ideal candidates for various electronic applications.

properties

IUPAC Name

5-(3-bromophenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-8-4-7-11(9-12)14-16-13(17-18-14)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNZXTIQUDCKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-3-phenyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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